7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 496970-39-9
VCID: VC21490067
InChI: InChI=1S/C21H16N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h2-10H,11-12H2,1H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N
Molecular Formula: C21H16N4
Molecular Weight: 324.4g/mol

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

CAS No.: 496970-39-9

Cat. No.: VC21490067

Molecular Formula: C21H16N4

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile - 496970-39-9

Specification

CAS No. 496970-39-9
Molecular Formula C21H16N4
Molecular Weight 324.4g/mol
IUPAC Name 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Standard InChI InChI=1S/C21H16N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h2-10H,11-12H2,1H3
Standard InChI Key JHSJKHARWQCKKJ-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N
Canonical SMILES CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N

Introduction

7-Methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure and the presence of multiple nitrogen atoms. This compound belongs to the class of triazatetracyclic compounds, which are known for their diverse biological activities and potential applications in chemistry and pharmacology.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. While specific experimental procedures are not extensively documented, methodologies used for similar compounds can provide guidance. The compound's chemical reactivity can be inferred based on its functional groups, which may participate in various chemical reactions typical for heterocycles and nitriles.

Potential Synthesis Steps

  • Starting Materials: Nitrogen-containing precursors and carbon-based building blocks.

  • Reaction Conditions: Careful control of temperature and pressure.

  • Purification Methods: High-performance liquid chromatography (HPLC) and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryBiological activities such as enzyme inhibition or receptor binding
Materials ScienceUnique structural properties for advanced materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator